1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane
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Description
Synthesis Analysis
The synthesis of 19F-BCP has been a topic of research for over two decades. Recently, a practical and scalable approach has been developed. Researchers have explored various synthetic routes to access this compound, considering its potential applications as a bioisostere in drug molecules. Challenges remain due to the specific structural requirements of the bicyclo[1.1.1]pentane unit .
Molecular Structure Analysis
The molecular structure of 19F-BCP consists of a central bicyclo[1.1.1]pentane ring, flanked by a chloromethyl group and a 2-fluoro-4-methylphenyl moiety. The compact and rigid nature of the bicyclo[1.1.1]pentane scaffold contributes to its unique properties. Researchers have investigated the impact of this structural motif on drug permeability, aqueous solubility, and metabolic stability .
Chemical Reactions Analysis
Chemically, 19F-BCP can participate in various reactions. Its chloromethyl group allows for nucleophilic substitution reactions, while the fluorine atom in the phenyl ring can engage in diverse transformations. Researchers have explored functionalization strategies to modify the compound for specific applications. These reactions play a crucial role in designing derivatives with desired properties .
Mechanism of Action
The precise mechanism of action for 19F-BCP depends on its context. As a bioisostere, it may replace other functional groups in drug molecules, affecting their interactions with biological targets. For example, incorporation of the 19F-BCP core into the anti-inflammatory drug Flurbiprofen demonstrates how structural modifications impact pharmacological activity. Further studies are needed to elucidate specific binding modes and receptor interactions .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c1-9-2-3-10(11(15)4-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMKGGXLJZUSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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